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Compound of Interest

Compound Name: 6-lodoquinoline

Cat. No.: B082116

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-
iodoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials
science. Due to the limited availability of direct experimental spectra for 6-iodoquinoline, this
guide presents a combination of available data and estimated values derived from closely
related iodo-quinoline derivatives. The methodologies for acquiring such spectral data are also
detailed to assist researchers in their own analytical work.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 6-iodoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the
hydrogen atoms in the molecule. The estimated chemical shifts (d) for the protons of 6-

iodoquinoline are presented in Table 1. These values are based on the analysis of a reference
spectrum and typical shifts for aromatic protons in a quinoline ring system.

Table 1. *H NMR Spectral Data for 6-lodoquinoline.
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Chemical Shift (5, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H-2 ~8.8 dd J=4.2,1.7
H-3 ~7.4 dd J=8.2,4.2
H-4 ~8.1 d J=8.2
H-5 ~8.0 d J=8.8
H-7 ~7.8 dd J=8.8, 2.0

|H-81~8.3|d|J=2.0]|

Note: Data is estimated from available spectra and may vary based on solvent and

experimental conditions.
13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the different carbon environments within the molecule. Due to
the lack of a directly available 13C NMR spectrum for 6-iodoquinoline, the chemical shifts
presented in Table 2 are estimated based on data from similar iodo-quinoline structures.

Table 2. Estimated 13C NMR Spectral Data for 6-lodoquinoline.
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Carbon Atom Estimated Chemical Shift (d, ppm)
C-2 ~151

C-3 ~122

C-4 ~136

C-4a ~129

C-5 ~130

C-6 ~93

C-7 ~138

C-8 ~128

| C-8a | ~148 |

Note: These are estimated values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule
through their characteristic vibrational frequencies. The expected IR absorption bands for 6-
iodoquinoline are listed in Table 3.

Table 3. Key IR Absorption Bands for 6-lodoquinoline.

Wavenumber (cm~12) Vibration Type Functional Group
3050-3100 C-H stretch Aromatic

1600-1620 C=C stretch Aromatic

1500-1580 C=C stretch Aromatic

1450-1490 C=N stretch Quinoline ring

800-850 C-H bend Aromatic (out-of-plane)
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| 500-600 | C-I stretch | lodo-group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The key mass-to-charge ratio (m/z) peaks expected in the mass spectrum of 6-
iodoquinoline are presented in Table 4. The molecular weight of 6-iodoquinoline is 255.05
g/mol .[1][2]

Table 4. Mass Spectrometry Data for 6-lodoquinoline.

m/z Interpretation
255 [M]* (Molecular ion)
128 [M-I]* (Loss of iodine)

| 101 | [C7HsN]* (Quinoline fragment) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 6-iodoquinoline in 0.5-0.7 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
H NMR Acquisition:
e The *H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

e Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.
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» Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

13C NMR Acquisition:

The 3C NMR spectrum is recorded on the same spectrometer.

A proton-decoupled pulse sequence is used to simplify the spectrum.

A larger number of scans is typically required due to the lower natural abundance of 13C.

Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds,
and an acquisition time of 1-2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 6-iodoquinoline with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

FT-IR Spectrum Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the sample spectrum, typically in the range of 4000-400 cm™1,

The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry

Sample Introduction and lonization (Electron lonization - EI):
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 Introduce a small amount of the 6-iodoquinoline sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

o The sample is vaporized and then bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

Mass Analysis:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

o A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 6-
iodoquinoline.
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Workflow for Spectral Analysis of 6-lodoquinoline
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Caption: Logical workflow for the spectral analysis of 6-iodoquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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